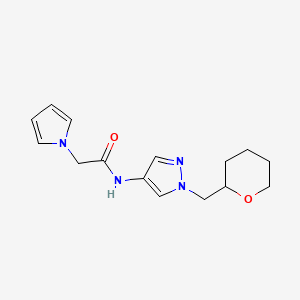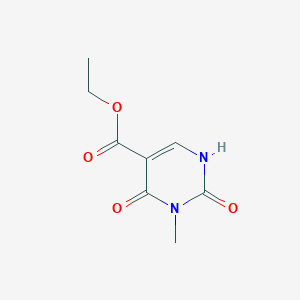
ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate
Vue d'ensemble
Description
Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate is a chemical compound with the molecular weight of 198.18 . Its IUPAC name is ethyl 3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate . The InChI code for this compound is 1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13)10(2)6(5)11/h4H,3H2,1-2H3,(H,9,13) .
Molecular Structure Analysis
The molecular structure of this compound can be understood from its IUPAC name and InChI code . It consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a methyl group at the 3rd position, two keto groups at the 2nd and 4th positions, and a carboxylate group at the 5th position which is further esterified with an ethyl group .Physical And Chemical Properties Analysis
The compound this compound has a molecular weight of 198.18 . It is recommended to be stored at a temperature between 28 C .Applications De Recherche Scientifique
Inhibition of Gene Expression
Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate has been studied for its potential in inhibiting gene expression. Particularly, it's been found to be an inhibitor of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. This suggests its potential utility in regulating immune response and inflammation-related genes (Palanki et al., 2002).
Synthesis of Novel Derivatives for Antimicrobial and Antitumor Activity
Research has been conducted on synthesizing novel derivatives of this compound for biological evaluation. These derivatives have shown promising antibacterial, antifungal, and antitumor activities, highlighting the compound's potential in developing new therapeutic agents (Shanmugasundaram et al., 2011).
Antioxidant and Antimicrobial Properties
The compound has been used to synthesize derivatives with potential antioxidant and antimicrobial activities. This includes its reaction with other chemicals to form new compounds, which are then tested for their biological activities, demonstrating its versatility in pharmacological research (Youssef & Amin, 2012).
Radioprotective Activities
Studies have explored the use of this compound in radioprotection. A particular focus has been on its efficacy in reducing oxidative stress caused by ionizing radiation, making it a candidate for further exploration in radioprotective therapy (Mohan et al., 2014).
Mécanisme D'action
Target of Action
Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate is a complex compound with potential biological activity. They can interact with various targets, including enzymes, receptors, and other proteins, leading to a variety of biological responses .
Mode of Action
Pyrimidine derivatives are known to compete with metabolites in cells, leading to various cellular responses . For instance, they can inhibit protein kinases, which play crucial roles in cell signaling . This inhibition can lead to changes in cellular processes, such as cell growth and division .
Biochemical Pathways
For example, they can inhibit the NF-kB inflammatory pathway, leading to anti-inflammatory effects . They can also affect the endoplasmic reticulum stress pathway, which is involved in protein folding and stress responses .
Result of Action
Based on the known effects of pyrimidine derivatives, it can be inferred that this compound may have potential neuroprotective and anti-inflammatory properties . It may also have potential antitumor effects by inhibiting protein kinases .
Propriétés
IUPAC Name |
ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13)10(2)6(5)11/h4H,3H2,1-2H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBZPXRXJDUNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

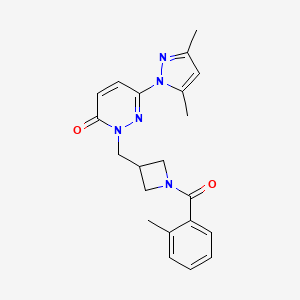

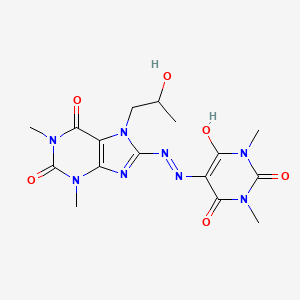
![1-{3-[(Prop-2-enamido)methyl]pyridin-2-yl}piperidine-3-carboxamide](/img/structure/B2887350.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)
![1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2887356.png)

![2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2887358.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)
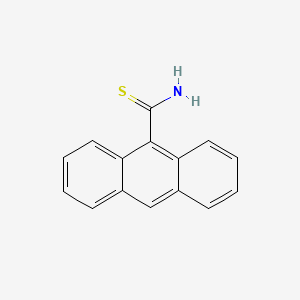
![2-cyano-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2887363.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2887364.png)
